Uracil, 5-bromo-3-sec-butyl-1,6-dimethyl-
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Overview
Description
Uracil, 5-bromo-3-sec-butyl-1,6-dimethyl- is a nitrogen-containing heterocyclic compound. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is known for its high herbicidal activity and low toxicity, making it useful in agricultural applications .
Preparation Methods
The synthesis of Uracil, 5-bromo-3-sec-butyl-1,6-dimethyl- involves several steps:
Condensation: The starting materials, 2-bromobutane and urea, undergo condensation to form sec-butyl urea.
Cyclization: The sec-butyl urea is then cyclized in the presence of sodium hydride as a catalyst to form the uracil ring.
Bromination: The final step involves bromination using a Pyr-HBr-Br2 complex in acetic acid and chloroform as solvents.
Chemical Reactions Analysis
Uracil, 5-bromo-3-sec-butyl-1,6-dimethyl- undergoes various chemical reactions:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine substituent.
Substitution: The bromine atom can be substituted with other groups using reagents like sodium methoxide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of other heterocyclic compounds.
Biology: It serves as a model compound for studying nucleic acid interactions.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is primarily used as an herbicide to control broadleaf and deep-root weeds.
Mechanism of Action
The herbicidal activity of Uracil, 5-bromo-3-sec-butyl-1,6-dimethyl- is primarily due to its ability to inhibit photosynthesis in plants. It is absorbed by the roots and translocated to the leaves, where it disrupts the electron transport chain in chloroplasts, leading to the death of the plant .
Comparison with Similar Compounds
Similar compounds include other substituted uracils like:
5-bromo-3-sec-butyl-6-methyluracil: Similar in structure but with different substituents.
3-sec-butyl-6-methyluracil: Lacks the bromine substituent, resulting in different chemical properties.
5-bromo-6-methyluracil: Another derivative with distinct herbicidal properties.
Uracil, 5-bromo-3-sec-butyl-1,6-dimethyl- stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
7692-45-7 |
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Molecular Formula |
C10H15BrN2O2 |
Molecular Weight |
275.14 g/mol |
IUPAC Name |
5-bromo-3-butan-2-yl-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15BrN2O2/c1-5-6(2)13-9(14)8(11)7(3)12(4)10(13)15/h6H,5H2,1-4H3 |
InChI Key |
UBPNZFXNWCPPTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C(=C(N(C1=O)C)C)Br |
Origin of Product |
United States |
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